Cas no 386706-33-8 ([Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer)
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Chemical and Physical Properties
Names and Identifiers
-
- Palladium,bis[bis(1,1-dimethylethyl)phosphinous chloride-kP]di-m-chlorodichlorodi- (9CI)
- [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
- ditert-butyl(chloro)phosphane,palladium(2+),tetrachloride
- DI-TERT-BUTYL(CHLORO)PHOSPHINE]PALLADIUM(II) DICHLORIDE DIMER
- NULL
- DICHLORO(CHLORODI-T-BUTYLPHOSPHINE)PALLADIUM(II) DIMER
- Dichloro[di-tert-butyl(chloro)phosphine]palladium(II) Dimer
- D3704
- Palladium(2+) chloride--di-tert-butylphosphinous chloride (1/2/1)
- Ditert-butyl(chloro)phosphane;palladium(2+);tetrachloride
- CID 53384540
- PXPD2
- DICHLORO(CHLORODI-TERT-BUTYLPHOSPHINE) PALLADIUM (II) DIMER
- Bis[P,P-bis(1,1-dimethylethyl)phosphinous chloride]di-mu-chlorodichlorodipalladium
- MFCD05664440
- DTXSID20693731
- A873799
- 386706-33-8
- AMY11837
- F10010
- dipalladium(2+) bis(di-tert-butyl(chloro)phosphane) tetrachloride
-
- MDL: MFCD05664440
- Inchi: 1S/2C8H18ClP.4ClH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
- InChI Key: NJIMMSLZDJFGSV-UHFFFAOYSA-J
- SMILES: [Pd+2].[Pd+2].ClP(C(C)(C)C)C(C)(C)C.ClP(C(C)(C)C)C(C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-]
Computed Properties
- Exact Mass: 711.84900
- Monoisotopic Mass: 711.84930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 93.4
- Covalently-Bonded Unit Count: 8
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: No data available
- Melting Point: 222°C (dec.)
- Boiling Point: No data available
- PSA: 27.18000
- LogP: 11.19620
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazardous Material transportation number:3261
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at 4°C,-4At ℃Store…Better
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154284-100MG |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97% | 100mg |
¥1029.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154284-1g |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97% | 1g |
¥4634.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154284-25mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97% | 25mg |
¥411.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154284-500mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97% | 500mg |
¥3089.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856301-100mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 98%,Pd>29.0% | 100mg |
¥3,042.00 | 2022-01-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3704-100mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 97.0%(T) | 100mg |
¥1775.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WV338-1g |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 98%,Pd>29.0% | 1g |
3639CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WV338-500mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 98%,Pd>29.0% | 500mg |
1969CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WV338-100mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 98%,Pd>29.0% | 100mg |
544CNY | 2021-05-08 | |
| TRC | D493855-1mg |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer |
386706-33-8 | 1mg |
$64.00 | 2023-05-18 |
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Suppliers
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organophosphorus compounds Alkylhalophosphines Alkylhalophosphines
- Solvents and Organic Chemicals Organic Compounds Organophosphorus compounds Alkylhalophosphines
- Catalysts and Inorganic Chemicals Inorganic Compounds
- Catalysts and Inorganic Chemicals Catalysts
Additional information on [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer
[Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer: A Comprehensive Overview
The compound with CAS No. 386706-33-8, commonly referred to as [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer, is a significant entity in the field of organometallic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in catalytic processes. The name itself encapsulates the essential components of the molecule: the palladium(II) center, the dichloride ligands, and the di-tert-butyl(chloro)phosphine ligand system. Recent studies have highlighted its role in various chemical transformations, making it a subject of interest for researchers and industry professionals alike.
The structure of this compound is characterized by a dimeric arrangement, where two palladium(II) centers are connected through bridging chloride ligands. Each palladium center is coordinated by one chloride ion and one di-tert-butyl(chloro)phosphine ligand. The di-tert-butyl substituents on the phosphine ligand provide steric bulk, which can influence the reactivity and selectivity of the complex. This steric environment is particularly advantageous in certain catalytic cycles, where control over the coordination sphere is crucial.
Recent advancements in organometallic chemistry have shed light on the electronic and steric properties of this compound. For instance, studies have demonstrated that the di-tert-butyl(chloro)phosphine ligand enhances the stability of the palladium(II) center under various reaction conditions. This stability is attributed to the strong sigma-donor properties of the phosphine ligand, which effectively stabilize the metal center. Additionally, the presence of chloride ions as counterions contributes to the overall electronic balance of the complex.
One area where this compound has shown promise is in cross-coupling reactions, a cornerstone of modern organic synthesis. The palladium(II) dichloride dimer serves as a precursor for generating active palladium catalysts. Recent research has explored its application in Suzuki-Miyaura couplings, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The use of this compound as a catalyst precursor has been shown to improve reaction yields and selectivity, particularly under mild reaction conditions.
Beyond cross-coupling reactions, this compound has also been investigated for its potential in other catalytic processes, such as Heck reactions and hydroformylation. In Heck reactions, the palladium(II) dichloride dimer can act as a catalyst for olefin insertion into carbon-heteroatom bonds, enabling the construction of complex organic frameworks. Similarly, in hydroformylation reactions, this compound has been employed to catalyze the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes or ketones with high efficiency.
The synthesis of [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer involves a multi-step process that typically begins with the reaction of palladium chloride with di-tert-butyl(chloro)phosphine ligands. Recent studies have optimized this synthesis pathway by employing solvent-free conditions or microwave-assisted techniques, which enhance reaction efficiency and reduce production costs. These advancements underscore the importance of continuous innovation in chemical synthesis to meet industrial demands.
In terms of physical properties, this compound exhibits a crystalline structure with a well-defined melting point and solubility profile. Its solubility in common organic solvents such as dichloromethane and tetrahydrofuran makes it suitable for various laboratory-scale reactions. However, its limited solubility in polar protic solvents like water restricts its application in certain aqueous-phase processes.
From an environmental standpoint, understanding the fate and transport of this compound is crucial for its safe handling and disposal. Recent research has focused on assessing its biodegradation potential and toxicity profile under various environmental conditions. These studies aim to ensure that its use aligns with sustainable practices and minimizes ecological impact.
In conclusion, [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer (CAS No. 386706-33-8) stands out as a versatile compound with significant potential in organometallic chemistry and catalysis. Its unique structural features and reactivity make it a valuable tool for advancing chemical synthesis methodologies. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.
386706-33-8 ([Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer) Related Products
- 52866-11-2(di-tert-butylchlorophosphine borane complex)
- 40244-90-4(Chlorodiisopropylphosphine)
- 25196-13-8(tert-Butylchloro(methyl)phosphine)
- 29949-66-4(Tert-Butylchloroisopropylphosphine)
- 60054-87-7(PHOSPHINOUS CHLORIDE, (1,1-DIMETHYLETHYL)(1-METHYLETHYL)-)
- 60054-84-4(PHOSPHINOUS CHLORIDE, (1,1-DIMETHYLETHYL)ETHYL-)
- 725745-08-4(Dichlorobis(chlorodi-tert-butylphosphine)palladium(II))
- 13716-10-4(Di-t-butylchlorophosphine)
- 62238-16-8(PHOSPHINOUS CHLORIDE, (1,1-DIMETHYLETHYL)(2-METHYLPROPYL)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)